2-(1H-Imidazol-1-yl)-1-phenyldecan-1-one
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Overview
Description
2-(1H-Imidazol-1-yl)-1-phenyldecan-1-one is a chemical compound that features an imidazole ring attached to a phenyl group and a decanone chain. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules . The compound’s unique structure makes it a subject of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyldecan-1-one typically involves the reaction of imidazole with a suitable phenyl-decanone precursor. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst . Another method involves the reaction of imidazole with alpha-halo ketones under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-yl)-1-phenyldecan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenyldecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyldecan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with cellular membranes, altering their permeability and function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1-Phenyl-2-(1H-imidazol-1-yl)ethanone
- 2-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzaldehyde
Comparison: 2-(1H-Imidazol-1-yl)-1-phenyldecan-1-one is unique due to its long decanone chain, which imparts distinct physicochemical properties compared to shorter-chain analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
62514-44-7 |
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Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenyldecan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-10-13-18(21-15-14-20-16-21)19(22)17-11-8-7-9-12-17/h7-9,11-12,14-16,18H,2-6,10,13H2,1H3 |
InChI Key |
VCGHBWFGDPMXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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